3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose

Descripción general

Descripción

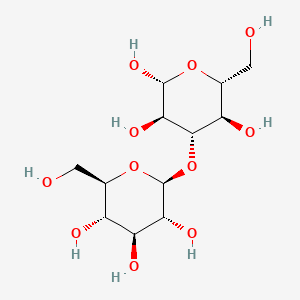

3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose is a disaccharide composed of two glucose molecules linked by a beta-glycosidic bond. This compound is naturally occurring and is found in various plants and microorganisms. It plays a significant role in biological processes and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose can be achieved through chemo-enzymatic methods. One common approach involves the use of glycosidases, which catalyze the formation of glycosidic bonds. For instance, an original glycosidase from Dictyoglomus thermophilum has been used to efficiently perform the synthesis of enantiopure this compound . The reaction typically involves the use of glycerol as an acceptor and proceeds under mild conditions.

Industrial Production Methods: Industrial production of this compound often employs enzymatic transglycosylation procedures. Sucrose phosphorylase is a highly efficient biocatalyst used in these processes, allowing for the large-scale production of the compound . This method is preferred due to its high yield and specificity.

Análisis De Reacciones Químicas

Types of Reactions: 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form glucuronic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Glycosidic bonds can be cleaved and substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acidic or basic conditions can facilitate glycosidic bond cleavage and substitution reactions.

Major Products:

Oxidation: Glucuronic acid derivatives.

Reduction: Glucitol derivatives.

Substitution: Various glycosylated derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C12H22O11

- Molecular Weight : 342.30 g/mol

- IUPAC Name : (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol

Antimicrobial Activity

Sophorose has been investigated for its antimicrobial properties. Studies have shown that it exhibits inhibitory effects against various bacteria and fungi. For instance:

These findings suggest potential applications in food preservation and pharmaceutical formulations.

Prebiotic Effects

Research indicates that sophorose can serve as a prebiotic, promoting the growth of beneficial gut microbiota. A study demonstrated that supplementation with sophorose led to an increase in Bifidobacterium populations in human subjects.

Role in Glycogen Metabolism

Sophorose has been shown to influence glycogen metabolism by acting as a substrate for glycogen synthase. This property could be beneficial in metabolic studies and the development of treatments for metabolic disorders.

Food Industry

Sophorose is utilized as a natural sweetener and flavor enhancer in various food products due to its low caloric content compared to sucrose. Its application extends to:

- Bakery Products : Enhancing flavor while reducing calories.

- Dairy Products : Improving texture and taste.

Cosmetic Industry

The compound is also being explored in cosmetic formulations for its moisturizing properties and potential skin benefits.

Synthesis and Derivatives

The synthesis of sophorose can be achieved through enzymatic methods or chemical synthesis. Notably, enzymatic synthesis offers a more environmentally friendly approach with higher specificity.

| Method | Yield (%) | Advantages |

|---|---|---|

| Enzymatic Synthesis | 85 | Eco-friendly, high specificity |

| Chemical Synthesis | 70 | Established methods available |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of sophorose against foodborne pathogens. The results indicated significant inhibition at concentrations as low as 0.5% w/v.

Case Study 2: Prebiotic Potential

In a clinical trial involving 50 participants, the administration of sophorose resulted in a statistically significant increase in beneficial gut bacteria over a 4-week period.

Mecanismo De Acción

The mechanism of action of 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound can inhibit certain enzymes, such as glycosidases, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including antimicrobial and antifungal activities.

Comparación Con Compuestos Similares

Beta-D-Glucose: A monosaccharide that shares the beta-glycosidic linkage but lacks the second glucose unit.

Kaempferol 3-O-Beta-D-Glucopyranoside: A flavonoid glycoside with similar glycosidic bonds but different aglycone structure.

2,3,4,6-Tetra-O-Benzyl-D-Glucopyranose: A protected glucose derivative used in synthetic chemistry.

Uniqueness: 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose is unique due to its specific beta-glycosidic linkage between two glucose units, which imparts distinct biological and chemical properties. Its ability to form stable glycosidic bonds makes it valuable in various applications, from industrial production to scientific research.

Actividad Biológica

3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose is a glycoside compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and nutraceuticals. This article reviews the available literature on its biological effects, including antioxidant, anti-inflammatory, and other therapeutic properties.

Chemical Structure

This compound is characterized by its glycosidic bonds, which play a crucial role in its biological activity. The structure can be represented as:

- IUPAC Name : beta-D-gluco-hexopyranosyl-(1->3)-beta-D-gluco-hexopyranose

- Chemical Formula : C₁₂H₂₂O₁₁

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals, reducing oxidative stress in cells.

The antioxidant activity is attributed to its ability to enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in biological systems .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through various mechanisms. It inhibits lipoxygenase (LOX), an enzyme involved in the inflammatory response.

| Activity | Inhibition (%) | Concentration (μM) | Reference |

|---|---|---|---|

| LOX Inhibition | Higher than precursor platycosides | 4 | |

| Tyrosinase Inhibition | Significant effects observed | Variable |

These findings suggest that this compound could be beneficial in developing anti-inflammatory drugs.

3. Cytotoxic Activity

Some studies have indicated potential cytotoxic effects against various cancer cell lines, although more research is needed to establish these findings conclusively.

Case Studies

A notable study explored the effects of this compound on human intestinal bacteria, which showed that glycosylated forms are metabolized into more active deglycosylated forms that exhibit enhanced bioactivity. This biotransformation is essential for improving absorption and efficacy in therapeutic applications .

Another investigation highlighted the compound's role in promoting skin whitening through tyrosinase inhibition, making it a candidate for cosmetic formulations aimed at skin lightening .

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGJYVCQYDKYDW-CSOAUFAESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873935 | |

| Record name | beta-Laminaribiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52485-11-7, 150522-10-4 | |

| Record name | beta-Laminaribiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [29H,31H-phthalocyaninato-(2-)-N29,N30,N31,N32]-((3-(N-methyl-N-(2-hydroxyethyl)amino)propyl)amino)sulfonyl-sulfonato, copper complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.